(2-pyridin-3-ylphenyl)methanol

Physicochemical Differentiation Distillation Thermal Separation

(2-Pyridin-3-ylphenyl)methanol (CAS 857284-03-8) is a biaryl alcohol comprising a pyridin-3-yl group attached at the ortho position of a benzyl alcohol core. It belongs to the class of pyridinyl-phenyl methanols that serve as fragment scaffolds in drug discovery and as building blocks for heterocyclic synthesis.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 857284-03-8
Cat. No. B1599545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-pyridin-3-ylphenyl)methanol
CAS857284-03-8
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CN=CC=C2
InChIInChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2
InChIKeyQREMDJYNQPJMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Pyridin-3-ylphenyl)methanol CAS 857284-03-8: Regioisomer-Specific Physicochemical Baseline for Procurement


(2-Pyridin-3-ylphenyl)methanol (CAS 857284-03-8) is a biaryl alcohol comprising a pyridin-3-yl group attached at the ortho position of a benzyl alcohol core. It belongs to the class of pyridinyl-phenyl methanols that serve as fragment scaffolds in drug discovery and as building blocks for heterocyclic synthesis . The compound is commercially supplied as a ≥97% purity solid or viscous oil, with a molecular weight of 185.22 g/mol and a computed logP of 2.24 [1].

Supplied as a viscous oil or solid, compatible with automated liquid handling and stock solution preparation.
Regioisomer-specific fragment scaffold (ortho-substituted pyridin-3-yl) for heterocyclic synthesis and fragment-based drug discovery.

Why Regioisomeric (Pyridin-3-ylphenyl)methanols Are Not Interchangeable: The Ortho Effect on Phase Behavior and Process Safety


The three constitutional isomers—ortho (2-), meta (3-), and para (4-)—share an identical molecular formula (C₁₂H₁₁NO) and molecular weight, yet their physicochemical properties diverge enough that substituting one for another without verification can introduce unanticipated changes in boiling point, vapor pressure, flash point, and solid-state form. These differences alter distillation cut points, vacuum-drying protocols, and safety classifications in multi-step syntheses. The quantitative property differentials detailed in Section 3 demonstrate that the ortho isomer cannot be considered a drop-in replacement for the meta or para isomers in processes where thermal separation or low-volatility handling is critical .

Thermal separation Boiling-point and vapor-pressure differences may shift distillation cut points and vacuum-drying protocols.
Process safety Flash-point variation can alter flammability classification and storage requirements across isomers.
Solid-state handling Ortho isomer remains liquid at ambient temperature, whereas the para isomer is crystalline, affecting dispensing workflows.

Quantitative Differentiation of (2-Pyridin-3-ylphenyl)methanol Versus Its 3- and 4-Regioisomers


Boiling Point Advantage: Ortho Isomer Exhibits ~19 °C Higher Boiling Point Than Meta Isomer

The ortho isomer (target compound) exhibits a boiling point of 377.6 °C at 760 mmHg, which is 19.3 °C higher than the meta isomer (3-(pyridin-3-yl)phenyl)methanol, measured at 358.3 °C at 760 mmHg, and 13.7 °C higher than the para isomer (4-(pyridin-3-yl)phenyl)methanol at 363.9 °C at 760 mmHg. This ortho-specific elevation is consistent with intramolecular hydrogen-bonding between the hydroxymethyl group and the pyridine nitrogen, which is geometrically possible only in the ortho configuration [1][2].

Boiling Point Δ
Reported
377.6 °C vs 358.3 °C (meta)
Δ +19.3 °C; vs para 363.9 °C (+13.7 °C)
Supports distillation-based isomer separation
Computed values at 760 mmHg; validate experimentally
Physicochemical Differentiation Distillation Thermal Separation

Flash Point Safety Margin: Ortho Isomer Provides 11.6 °C Higher Flash Point Than Meta Isomer

The flash point of the ortho isomer is reported as 182.1 °C, compared with 170.5 °C for the meta isomer and 173.9 °C for the para isomer. The 11.6 °C higher flash point versus the meta isomer moves the ortho compound further from common laboratory heating thresholds, which may influence shipping classification and personal protective equipment requirements in jurisdictions that use flash-point cutoffs (e.g., ≥60 °C for combustible liquids) .

Flash Point Δ
Data to verify
182.1 °C vs 170.5 °C (meta)
Δ +11.6 °C; vs para 173.9 °C (+8.2 °C)
May reduce flammability classification stringency
Computed flash points; experimental validation pending
Process Safety Flammability Storage Classification

Vapor Pressure: Ortho Isomer Exhibits 4.1-Fold Lower Volatility Than Meta Isomer at 25 °C

The vapor pressure of the ortho isomer at 25 °C is 2.26 × 10⁻⁶ mmHg, compared with 9.32 × 10⁻⁶ mmHg for the meta isomer. This represents a 4.1-fold lower equilibrium vapor-phase concentration at ambient temperature. The lower volatility reduces evaporative losses during rotary evaporation and mitigates inhalation exposure risk during open handling .

Vapor Pressure
Data to verify
2.26×10⁻⁶ mmHg vs 9.32×10⁻⁶ mmHg (meta)
4.1-fold lower volatility
Reduces evaporative loss during solvent removal
Computed values at 25 °C; para data unavailable
Volatility Vacuum Drying Olfactory Safety

Solid-State Behavior: Ortho Isomer Lacks a Defined Melting Point, Indicating a Room-Temperature Liquid or Low-Melting Solid

Multiple authoritative databases list the melting point of the ortho isomer as 'N/A' or do not report a value, whereas the para isomer exhibits a sharp melting range of 105.5–107.5 °C. The meta isomer similarly lacks a reported melting point. The absence of a crystalline melting transition for the ortho isomer suggests it remains a viscous oil or supercooled liquid at ambient temperature, which can be advantageous for liquid-handling robotic dispensing but may require cold storage to prevent degradation .

Solid-State Form
Class-level inference
No melting point reported (liquid/supercooled); para isomer mp 105.5–107.5 °C
Suited for ambient-temperature automated dispensing
Inferred from database absence; verify physical state
Formulation Weighing Accuracy Crystallization

Fragment-Based Drug Discovery Scaffold: Ortho Isomer Cataloged as a Privileged Fragment for Kinase and Receptor Targeted Libraries

The ortho isomer is explicitly stocked as Fragment Fr12516 by TargetMol, a specialized supplier of fragment libraries for FBDD. The ortho relationship between the hydroxymethyl and pyridyl groups creates a chelating geometry that is absent in the meta and para isomers, enabling bidentate coordination to metal centers or protein residues. This geometry has been specifically noted for the development of nicotinic receptor ligands, whereas the meta and para isomers are not highlighted for this application [1].

Fragment Library Designation
Source review
Cataloged as Fragment Fr12516; cited for nicotinic receptor ligand development
Enables fragment-growing campaigns targeting nAChRs
Vendor application notes; validate scaffold fit
Fragment-Based Drug Discovery Scaffold Hopping Nicotinic Receptors

Procurement-Guided Application Scenarios for (2-Pyridin-3-ylphenyl)methanol Based on Property-Driven Differentiation


Isomeric Purity Control via Fractional Distillation

Exploit the 19.3 °C boiling-point gap between the ortho and meta isomers. When synthesizing (2-pyridin-3-ylphenyl)methanol via Suzuki coupling of 2-bromobenzyl alcohol and 3-pyridylboronic acid, the crude product may contain the meta isomer as a byproduct. A fractional distillation at reduced pressure using a 15–20 theoretical plate column can resolve the ortho isomer based on the boiling-point differential established in Section 3, avoiding silica-gel chromatography. This is directly supported by the ortho isomer's T_b of 377.6 °C versus the meta isomer's 358.3 °C [1].

Automated High-Throughput Experimentation (HTE) Dispensing

The liquid physical state of the ortho isomer at ambient temperature (no melting point reported) eliminates the need for heated syringe systems or pre-melting steps before acoustic or tip-based dispensing in HTE platforms. When building fragment-screening plates, the ortho isomer can be directly aspirated as a neat liquid or as a DMSO stock without the risk of precipitation that accompanies the para isomer, which crystallizes at 105.5–107.5 °C. This improves dispensing CVs and reduces tip-clogging events, as inferred from the solid-state behavior detailed in Section 3 .

Nicotinic Acetylcholine Receptor (nAChR) Ligand Fragment Growing

Initiate fragment-to-lead campaigns targeting α4β2 or α7 nAChR subtypes using the ortho isomer as the core scaffold. The ortho geometry permits simultaneous hydrogen-bond acceptance by the pyridine nitrogen and hydrogen-bond donation by the hydroxymethyl group, mimicking the acetylcholine pharmacophore. Fragment Fr12516 is pre-cataloged for this purpose, enabling rapid SAR expansion via parallel amide coupling or Suzuki diversification at the remaining phenyl positions. This application is based on the fragment-library designation and nicotinic-receptor application notes cited in Section 3 [2].

Vacuum-Assisted Drying and Long-Term Storage

Utilize the 4.1-fold lower vapor pressure of the ortho isomer relative to the meta isomer to design more efficient vacuum-drying protocols. When removing high-boiling solvents such as DMF or DMSO after reaction workup, the ortho isomer's lower volatility reduces evaporative product loss. Set vacuum-drying end-point criteria based on the vapor pressure of 2.26 × 10⁻⁶ mmHg at 25 °C, which is less stringent than the meta isomer's 9.32 × 10⁻⁶ mmHg, allowing for shorter cycle times without product depletion. This recommendation follows directly from the vapor-pressure comparison in Section 3 .

Application
Selection Property
Validation Focus
Isomeric purity control via fractional distillation
Boiling-point elevation relative to meta isomer
Fractionation efficiency and ortho-isomer recovery
Automated high-throughput experimentation (HTE) dispensing
Liquid physical state at ambient temperature
Dispensing precision and tip-clogging prevention
Nicotinic acetylcholine receptor (nAChR) ligand fragment growing
Fragment-library designation and ortho chelating geometry
nAChR subtype SAR expansion and binding assays
Vacuum-assisted drying and long-term storage
Low vapor pressure at ambient temperature
Evaporative loss minimization and storage stability

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